REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH:4]([OH:11])[CH2:5][CH2:6][CH:7](O)[CH:8]=C.I(O)(=O)(=O)=[O:13].[OH2:17]>>[OH:17][CH:1]1[CH2:2][CH:3]2[CH:7]([CH:6]=[CH:5][C:4]2=[O:11])[CH2:8][O:13]1
|
Name
|
compound ( III )
|
Quantity
|
205 mg
|
Type
|
reactant
|
Smiles
|
CCCC(CCC(C=C)O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
202 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 1 hour and 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
chromatographically purified (HP-20SS 20 ml, water : methanol=4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1OCC2C=CC(C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 mg | |
YIELD: PERCENTYIELD | 59.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |